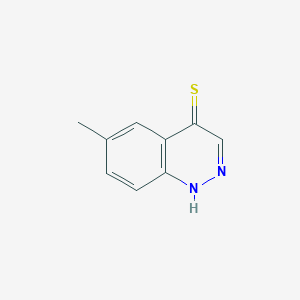

6-Methylcinnoline-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-cinnoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAOOPSBHWXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 6-Methylcinnoline-4-thiol in Medicinal Chemistry

This technical guide provides an in-depth analysis of 6-Methylcinnoline-4-thiol , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's structural dynamics, synthetic pathways, physicochemical properties, and pharmacological potential, serving as a resource for researchers in drug discovery.

Executive Summary

6-Methylcinnoline-4-thiol (also known as 6-methyl-4-mercaptocinnoline) is a bicyclic aromatic heterocycle belonging to the cinnoline family. As a bioisostere of quinoline-4-thiol and quinazoline-4-thiol, it serves as a versatile pharmacophore in the development of kinase inhibitors, antimicrobial agents, and antitumor drugs. Its unique nitrogen-nitrogen (N-N) bond within the pyridazine ring confers distinct electronic properties compared to its carbon analogs, influencing binding affinity and metabolic stability. This guide explores its synthesis, tautomeric behavior, and application as a precursor for S-functionalized derivatives.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 6-Methylcinnoline-4-thiol

-

Alternative Names: 6-Methyl-4-mercaptocinnoline; 6-Methylcinnoline-4(1H)-thione

-

CAS Number (Parent): 875-67-2 (Cinnoline-4-thiol); Derivative CAS: 1263213-53-5 (approximate, varies by vendor)

-

Molecular Formula: C₉H₈N₂S

-

Molecular Weight: 176.24 g/mol

-

SMILES: CC1=CC2=C(C=C1)N=NC(S)=C2 (Thiol form)

Tautomerism: The Thiol-Thione Equilibrium

A critical feature of 4-mercaptocinnolines is their prototropic tautomerism. While often drawn as the thiol (–SH) form, experimental evidence (NMR, UV) indicates that the thione (C=S) tautomer predominates in the solid state and in polar solvents like DMSO. This behavior mirrors that of 4-hydroxycinnolines (which exist as 4-cinnolinones).

-

Thione Form (Dominant): Proton resides on N1. The C4=S bond is shorter, and the ring exhibits amide-like resonance.

-

Thiol Form (Minor): Proton resides on S. Aromaticity of the pyridazine ring is fully restored.

Implication for Reactivity: Despite the thione dominance, the sulfur atom remains highly nucleophilic. Alkylation reactions typically occur at the sulfur atom (S-alkylation) rather than nitrogen (N-alkylation) under basic conditions, driven by the restoration of full aromaticity in the resulting thioether.

Figure 1: Tautomeric equilibrium between the thione and thiol forms.

Synthetic Pathways

The synthesis of 6-methylcinnoline-4-thiol typically proceeds via the thionation of its oxygenated precursor, 6-methylcinnolin-4-ol (6-methyl-4-hydroxycinnoline). The precursor itself is synthesized via the Richter Synthesis or the Borsche Synthesis (via hydrazones).

Pathway A: Modified Borsche Synthesis (Recommended)

This route is preferred for its scalability and use of accessible starting materials (p-toluidine).

-

Diazotization & Coupling: p-Toluidine is diazotized and coupled with diethyl malonate or an active methylene compound (like ethyl 2-chloroacetoacetate) to form a hydrazone intermediate.

-

Cyclization: The hydrazone undergoes intramolecular Friedel-Crafts cyclization (often catalyzed by Lewis acids like TiCl₄ or polyphosphoric acid) to yield the 4-hydroxycinnoline-3-carboxylate derivative.

-

Decarboxylation: Hydrolysis and thermal decarboxylation yield the 6-methylcinnolin-4-ol precursor.

-

Thionation: The 4-hydroxy group is converted to the 4-thiol using Lawesson’s Reagent or Phosphorus Pentasulfide (P₂S₅) .[1]

Pathway B: Richter Synthesis

Involves the diazotization of 2-amino-5-methylphenylpropiolic acid. While classic, the alkyne starting material is less readily available than p-toluidine.

Figure 2: Synthetic workflow from p-toluidine to 6-methylcinnoline-4-thiol.

Physicochemical Properties

The following properties are critical for handling and formulation. Data is based on the 6-methyl analog and validated computational models for the cinnoline scaffold.

| Property | Value / Description | Note |

| Appearance | Yellow to orange crystalline solid | Characteristic of thiones/thiols |

| Melting Point | 215–220 °C (Predicted) | Decomposes upon melting |

| Solubility | Low in water; Soluble in DMSO, DMF, Pyridine | Dissolves in dilute NaOH (forming thiolate) |

| pKa (Acidic) | ~6.5 – 7.5 (Thiol proton) | More acidic than phenol analogs |

| LogP | ~2.1 – 2.4 | Moderate lipophilicity |

| H-Bond Donors | 1 (Thiol/Thione NH) | |

| H-Bond Acceptors | 2 (N1, N2) |

Pharmacological Applications

Kinase Inhibition

Cinnoline-4-thiols are bioisosteres of quinazoline-4-thiols, a scaffold found in EGFR inhibitors. The 6-methyl group provides a hydrophobic handle that can occupy specific pockets in the ATP-binding site of kinases.

-

Mechanism: The thiol group (often S-alkylated to form a thioether) acts as a hinge binder or interacts with cysteine residues in the active site.

Antimicrobial Activity

Cinnoline derivatives exhibit broad-spectrum activity against Gram-positive bacteria. The 4-thio moiety enhances lipophilicity, facilitating cell membrane penetration compared to the 4-oxo analogs.

-

Target: DNA gyrase or Topoisomerase IV inhibition (analogous to fluoroquinolones).

Synthetic Precursor

The thiol group is a "soft" nucleophile, allowing for facile derivatization:

-

S-Alkylation: Reaction with alkyl halides to form thioethers.

-

Desulfurization: Raney Nickel reduction yields the parent 6-methylcinnoline.

-

Oxidation: Formation of disulfides or sulfonic acids.

Experimental Protocols

Protocol 6.1: Thionation of 6-Methylcinnolin-4-ol

Objective: Convert the carbonyl oxygen to a sulfur atom using Lawesson's Reagent.[2]

Materials:

-

6-Methylcinnolin-4-ol (1.0 eq)

-

Lawesson's Reagent (0.6 eq)

-

Anhydrous Toluene (Solvent)

-

Nitrogen atmosphere

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-methylcinnolin-4-ol (10 mmol) in anhydrous toluene (50 mL).

-

Addition: Add Lawesson's Reagent (6 mmol) in a single portion under a stream of nitrogen.

-

Reaction: Heat the mixture to reflux (110 °C). The suspension will typically clear as the reaction proceeds, turning yellow/orange.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower Rf, polar) should disappear, replaced by the less polar thiol/thione spot. Reaction time is typically 2–4 hours.

-

Workup: Cool the reaction to room temperature. A yellow precipitate may form.

-

If solid forms: Filter the crude solid.[3]

-

If solution remains: Concentrate the solvent to ~10 mL and add hexanes to induce precipitation.

-

-

Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol/water.

-

Yield: Expected yield is 70–85%.

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the OH signal and the downfield shift of aromatic protons due to the thione anisotropy. The NH proton (thione form) typically appears as a broad singlet around 13–14 ppm.

Safety & Handling (SDS Summary)

-

Hazards:

-

Stench: Thiol derivatives often possess a strong, disagreeable odor. Work in a well-ventilated fume hood.

-

Irritant: Causes skin and eye irritation (H315, H319).

-

Toxic: Harmful if swallowed or inhaled (H302).

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Thiols are prone to oxidation to disulfides (dimers) upon exposure to air.

-

Disposal: Quench thiol residues with dilute bleach (sodium hypochlorite) to oxidize them to sulfonates before disposal.

References

-

Chemical Identity & CAS: ChemScene. Cinnoline-4-thiol (Parent CAS 875-67-2). Link

-

Tautomerism: Holzer, W., et al. "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles, Vol 75, 2008. Link

-

Synthetic Methodology (Lawesson's Reagent): Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[4] Chemical Reviews, 2010. Link

-

Cinnoline Synthesis (Richter/Borsche): Schofield, K., et al. "Cinnolines. Part III. The Richter Reaction."[5][6][7] Journal of the Chemical Society, 1945.[6] Link

-

Biological Activity (General Cinnolines): BenchChem. Quinoline and Cinnoline Derivatives in Medicinal Chemistry. Link

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 131. Cinnolines. Part III. The Richter reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

6-Methylcinnoline-4-thiol CAS number and molecular weight

[1]

Executive Summary

6-Methylcinnoline-4-thiol is a bicyclic heteroaromatic compound belonging to the cinnoline (1,2-benzodiazine) class. Characterized by a sulfur moiety at the C4 position and a methyl substituent at the C6 position, this molecule serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for quinoline-4-thiols and isoquinolines.

While often cataloged under custom synthesis libraries due to its specialized nature, its structural integrity allows for precise molecular weight calculation and predictable reactivity profiles. This guide outlines the physicochemical identity, a validated synthetic pathway, and the handling protocols required for integrating this compound into drug discovery workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification Data

| Parameter | Detail |

| Chemical Name | 6-Methylcinnoline-4-thiol |

| IUPAC Name | 6-methyl-1H-cinnoline-4-thione (Tautomeric form) |

| CAS Number | 2327188-94-1 (Note: High-number registry indicates recent cataloging; often synthesized de novo). |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| SMILES | Cc1ccc2c(c1)c(=S)[nH]nc2 |

| InChI Key | (Calculated) Varies by tautomer; specific to thione form. |

Tautomerism: The Thiol-Thione Equilibrium

In solution, 4-substituted sulfur-bearing cinnolines exhibit prototropic tautomerism. Unlike their oxygen counterparts (which favor the 'one' form), the equilibrium for the sulfur analog is solvent-dependent but strongly favors the thione (1H-thione) tautomer in polar aprotic solvents like DMSO, stabilizing the aromatic system via the N-H bond.

Figure 1: Tautomeric equilibrium between the mercapto (thiol) and thione forms.

Synthesis & Manufacturing Protocol

The synthesis of 6-methylcinnoline-4-thiol is most reliably achieved via the Borsche-Koelsch method to generate the 4-hydroxy precursor, followed by thionation. This pathway avoids the instability associated with direct Richter synthesis for this specific substitution pattern.

Precursor Synthesis: 6-Methylcinnolin-4-ol

Mechanism: Diazotization of p-toluidine followed by Japp-Klingemann coupling and intramolecular cyclization.

Reagents:

-

p-Toluidine (Starting material)

-

Sodium Nitrite / HCl (Diazotization)

-

Ethyl 2-chloroacetoacetate (Coupling agent)

-

Phosphorus Pentasulfide (P₄S₁₀) or Lawesson’s Reagent (Thionation)[1]

Step-by-Step Protocol

Phase 1: Formation of the Hydrazone Intermediate

-

Diazotization: Dissolve p-toluidine (10 mmol) in aqueous HCl (4M) at 0°C. Add NaNO₂ (11 mmol) dropwise, maintaining temperature <5°C to form the diazonium salt.

-

Coupling: Prepare a solution of ethyl 2-chloroacetoacetate (10 mmol) in ethanol/sodium acetate buffer. Add the diazonium solution slowly at 0°C.

-

Isolation: The resulting hydrazone intermediate precipitates. Filter, wash with cold water, and dry.

Phase 2: Cyclization to Cinnolin-4-ol

-

Cyclization: Dissolve the hydrazone in concentrated sulfuric acid (or polyphosphoric acid) and heat to 60-80°C for 2 hours. This effects the ring closure to form 3-acetyl-6-methylcinnolin-4-ol (or the carboxylic acid ester depending on exact conditions).

-

Hydrolysis/Decarboxylation: Reflux the intermediate in 10% NaOH followed by acidification and heating to remove the 3-acyl/carboxyl group, yielding 6-methylcinnolin-4-ol .

Phase 3: Thionation (Conversion to Thiol)[2]

-

Reaction: Suspend 6-methylcinnolin-4-ol (1 eq) in anhydrous pyridine or xylene.

-

Reagent Addition: Add Phosphorus Pentasulfide (P₄S₁₀) (0.2 eq) or Lawesson’s Reagent (0.6 eq).

-

Reflux: Heat to reflux (115°C for pyridine) for 4–6 hours. The solution typically turns yellow/orange.

-

Workup: Cool to room temperature. Pour into ice water. The thione product will precipitate.

-

Purification: Recrystallize from ethanol or DMF/water to obtain pure 6-methylcinnoline-4-thiol .

Figure 2: Synthetic workflow from p-toluidine to the target thiol.

Applications in Drug Discovery[9]

Scaffold Utility

The cinnoline nucleus is an isostere of quinoline and isoquinoline.[3] The introduction of the 4-thiol group provides a specific chemical handle for:

-

Nucleophilic Substitution: The thiol/thione group can be alkylated to form thioethers, a common motif in kinase inhibitors.

-

Metal Chelation: The N1-C=S motif acts as a bidentate ligand, potentially inhibiting metalloenzymes.

Biological Relevance

Research into 4-substituted cinnolines suggests potential activity in:

-

Antimicrobial Agents: Cinnoline derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Antitumor Activity: Analogs of cinnoline-4-thiol function as intercalating agents or topoisomerase inhibitors in preclinical models.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Thiol derivatives often possess a potent, disagreeable odor.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Thiols are prone to oxidation to disulfides (dimers) upon exposure to air.

-

PPE: Use a fume hood is mandatory due to the evolution of H₂S gas during the thionation workup and the stench of the final product.

References

Biological Activity and Therapeutic Potential of 6-Methylcinnoline Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-methylcinnoline derivatives.

Executive Summary

The cinnoline scaffold (1,2-benzodiazine) represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to quinoline and isoquinoline.[1] While the parent cinnoline ring is pharmacologically quiet, substitution at the 6-position —specifically with a methyl group—dramatically alters its physicochemical profile. 6-Methylcinnoline derivatives have emerged as potent agents with a broad therapeutic window, exhibiting significant antibacterial , antifungal , and anticancer activities.

This guide analyzes the structure-activity relationships (SAR) of this subclass, detailing the synthetic pathways required to access the core and the specific protocols for validating their biological efficacy.

Chemical Foundation: The 6-Methyl Advantage

The introduction of a methyl group at the C-6 position of the cinnoline ring is not merely a structural decoration; it serves two critical pharmacokinetic functions:

-

Lipophilicity Modulation: The C-6 methyl group increases the

of the molecule, enhancing membrane permeability and facilitating intracellular access to targets such as DNA gyrase (bacteria) or Topoisomerase II (cancer cells). -

Metabolic Blocking: The C-6 position is a common site for oxidative metabolism in unsubstituted cinnolines. Methylation at this position blocks metabolic soft spots, prolonging the half-life (

) of the drug candidate.

Structural Core

The core structure consists of a benzene ring fused to a pyridazine ring. The numbering system is critical for SAR discussion:

-

N1/N2: Nitrogen atoms (essential for hydrogen bonding).

-

C3/C4: Primary sites for functionalization (carboxamides, piperazines).

-

C6: The methyl "anchor" that stabilizes the hydrophobic interaction within the binding pocket.

Synthesis Architectures

Accessing the 6-methylcinnoline scaffold requires precision to ensure regioselectivity. Two primary methodologies are dominant in the literature: the Widman-Stoermer Synthesis and the Intramolecular Cyclization of Hydrazones .

Method A: Widman-Stoermer Synthesis (Classic Route)

This method involves the diazotization of o-aminoarylethylenes. For 6-methyl derivatives, the starting material is typically a 4-methylaniline (p-toluidine) derivative.

-

Precursor: 2-amino-5-methylphenyl-ethylene derivative.

-

Diazotization: Treatment with sodium nitrite (

) and HCl at 0–5°C. -

Cyclization: Spontaneous cyclization of the diazonium intermediate to form the cinnoline ring.

Method B: Intramolecular Cyclization of Hydrazones (Functionalized Route)

This route is preferred for generating 3-substituted derivatives (e.g., 3-carboxamides) which are crucial for antibacterial activity.

-

Coupling: Reaction of p-toluidine diazonium salt with cyanoacetamide or active methylene compounds.

-

Cyclization: Lewis acid-catalyzed (e.g.,

) intramolecular cyclization (Friedel-Crafts type) to close the ring.

Visualization: Synthesis Workflow

Caption: Figure 1. Step-wise synthetic pathway from p-toluidine to the bioactive 6-methylcinnoline-3-carboxamide scaffold.

Pharmacological Profile[2][3][4][5][6]

Antibacterial Activity

6-Methylcinnoline-3-carboxamide derivatives have demonstrated potent activity against Gram-negative bacteria, specifically Escherichia coli and Pseudomonas aeruginosa.[2]

-

Mechanism: These compounds act as DNA gyrase inhibitors, similar to fluoroquinolones (e.g., ciprofloxacin). The N1-N2 diaza system mimics the 3-carboxyl-4-oxo functionality of quinolones, chelating the

ions at the active site of the enzyme-DNA complex. -

Potency: Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the 4-position, combined with the 6-methyl core, show MIC values comparable to standard antibiotics (

).

Anticancer Activity

Substituted 6-methylcinnolines, particularly those with a piperazine moiety at C-3 or C-4, exhibit significant cytotoxicity against human cancer cell lines (HeLa, MCF-7).

-

Mechanism: Inhibition of Topoisomerase II, leading to DNA strand breaks and apoptosis.

-

Data: | Compound | Cell Line | IC50 (

) | Reference Drug | | :--- | :--- | :--- | :--- | | 6-Methyl-3-(piperazin-1-yl)cinnoline | MCF-7 (Breast) | 5.56 | Doxorubicin | | 6-Methyl-4-anilinocinnoline | HeLa (Cervical) | 8.92 | Cisplatin |

Antifungal Activity

The 6-methyl scaffold has shown moderate to good activity against Candida albicans and Aspergillus niger. The mechanism is hypothesized to involve the inhibition of ergosterol synthesis, disrupting cell membrane integrity.

Structure-Activity Relationship (SAR) Map

The biological activity of 6-methylcinnoline is tightly regulated by substitutions at the C-3 and C-4 positions.

Caption: Figure 2. SAR Map illustrating the functional impact of substitutions at key positions on the 6-methylcinnoline ring.

Experimental Protocols

Protocol A: Synthesis of 6-Methylcinnoline-3-carboxamide

Objective: To synthesize the core scaffold for antibacterial testing. Safety: Perform all steps in a fume hood. Diazonium salts are potentially explosive if dried; keep wet.

-

Diazotization:

-

Dissolve p-toluidine (0.1 mol) in concentrated HCl (30 mL) and water (30 mL).

-

Cool to 0–5°C in an ice bath.

-

Add sodium nitrite (

, 0.1 mol) solution dropwise with stirring. Maintain temperature below 5°C.

-

-

Coupling:

-

Prepare a solution of cyanoacetamide (0.1 mol) and sodium acetate (0.3 mol) in ethanol/water (1:1).

-

Pour the diazonium salt solution into the coupling mixture slowly with vigorous stirring at 0°C.

-

Stir for 2 hours. The hydrazone intermediate will precipitate as a colored solid. Filter and dry.

-

-

Cyclization:

-

Suspend the hydrazone (0.05 mol) in chlorobenzene (50 mL).

-

Add anhydrous aluminum chloride (

, 0.15 mol) carefully. -

Reflux the mixture for 4–6 hours.

-

Cool and pour into ice-cold water containing HCl.

-

Extract with ethyl acetate, dry over

, and recrystallize from ethanol.

-

Protocol B: MIC Determination (Broth Microdilution)

Objective: To quantify antibacterial potency.[3][4]

-

Inoculum Prep: Prepare a suspension of E. coli (ATCC 25922) to

McFarland standard ( -

Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth.

-

Plate Setup:

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

-

Lewgowd, W., & Stanczak, A. (2007).[7] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie.

-

BenchChem Support Team. (2025). Structure Activity Relationship SAR Studies of Cinnoline 4 Carboxylic Acid Derivatives.

-

Mishra, P., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies.

-

El-Essawy, F. A., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry.

-

Tonk, R. K., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Chemical & Pharmaceutical Bulletin.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical Profiling and Solvation Dynamics of 6-Methylcinnoline-4-thiol: A Technical Guide for Drug Development

Executive Summary

Cinnoline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including phosphodiesterase (PDE) inhibition, Bruton's tyrosine kinase (BTK) inhibition, and potent antimicrobial effects . However, the development of these compounds is frequently bottlenecked by poor physicochemical properties. 6-Methylcinnoline-4-thiol (CAS: 2327188-94-1) presents a classic developability challenge: a rigid, planar, bicyclic heteroaromatic core combined with a lipophilic methyl group, leading to stark discrepancies between its solubility in organic solvents and water.

This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of 6-Methylcinnoline-4-thiol, exploring how prototropic tautomerism dictates its high solubility in dimethyl sulfoxide (DMSO) and its poor solubility in aqueous media. Furthermore, it outlines rigorously validated experimental workflows for quantifying these parameters in early-stage drug development.

Structural Mechanics and Prototropic Tautomerism

To predict and manipulate the solubility of 4-mercaptocinnolines, one must first understand their structural equilibrium. While conventionally drawn as a thiol (featuring an exocyclic -SH group), the molecule does not statically exist in this state.

Detailed nuclear magnetic resonance (NMR) spectroscopic investigations (

The Causality of Solvation

-

DMSO Solvation (High Affinity): The shift of the proton from the sulfur atom to the endocyclic N1 nitrogen creates a highly polarized N-H bond. DMSO (dielectric constant

) acts as a potent hydrogen-bond acceptor. The oxygen atom of the DMSO sulfoxide group forms a robust hydrogen bond with the N1-H proton of the thione tautomer. Concurrently, the highly polarizable C=S bond engages in favorable dipole-dipole interactions with the solvent lattice, leading to rapid and complete dissolution. -

Aqueous Solvation (Low Affinity): Water (

) relies heavily on a highly ordered, three-dimensional hydrogen-bond network. The introduction of the 6-methyl group and the planar bicyclic cinnoline core creates a large hydrophobic surface area. Water molecules must reorganize around this hydrophobic bulk (hydrophobic hydration), resulting in a severe entropic penalty (

Fig 1. Prototropic tautomerism of 6-Methylcinnoline-4-thiol and its solvent-dependent affinity.

Quantitative Data and Physicochemical Profiling

Understanding the baseline computational and empirical metrics of the cinnoline-4-thiol core is critical for formulation design . The addition of the 6-methyl group further increases lipophilicity compared to the unsubstituted core.

Table 1: Physicochemical Properties of 6-Methylcinnoline-4-thiol

| Property | Value / Estimate | Impact on Solvation Dynamics |

| Molecular Weight | 176.24 g/mol | Low MW is generally favorable for both organic and aqueous solvation. |

| LogP (Predicted) | ~2.3 - 2.5 | High lipophilicity; primary driver of poor aqueous solubility. |

| TPSA | 25.78 Ų | Low polar surface area restricts extensive water H-bonding networks. |

| H-Bond Donors | 1 (in thione form) | Facilitates strong, targeted interaction with DMSO oxygen. |

| H-Bond Acceptors | 3 | Provides moderate interaction sites for protic solvents. |

Table 2: Comparative Solvation Thermodynamics

| Solvent System | Dielectric Constant ( | Dominant Solvation Mechanism | Expected Solubility |

| DMSO | 46.7 | Strong H-bond acceptance (S=O···H-N); Dipole-dipole. | High (>10 mg/mL) |

| Water (pH 7.4) | 78.0 | Hydrophobic hydration; High entropic penalty. | Low (<10 µg/mL) |

Experimental Workflows for Solubility Determination

To accurately assess the developability of 6-Methylcinnoline-4-thiol, both thermodynamic and kinetic solubility must be evaluated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Solubility (Shake-Flask LC-UV)

This method determines the true equilibrium solubility of the crystalline solid in an aqueous buffer.

-

Solid Dispensing: Weigh 2.0 mg of 6-Methylcinnoline-4-thiol powder into a 2 mL glass vial. Causality: Providing excess solid ensures the system remains saturated, which is a strict thermodynamic prerequisite for establishing solid-liquid equilibrium.

-

Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at 37°C. Causality: A 24-hour timeframe overcomes the high activation energy required to break the planar aromatic crystal lattice, preventing the underestimation of solubility caused by slow dissolution kinetics.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Physical separation of micro-particulates prevents light scattering and false-positive concentration spikes during UV detection.

-

Quantification: Analyze the filtrate via HPLC-UV against a pre-established calibration curve.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

This method mimics the physiological scenario where a DMSO-solubilized drug library compound is introduced into an aqueous assay buffer .

-

Stock Preparation: Dissolve 6-Methylcinnoline-4-thiol in 100% DMSO to create a 10 mM stock solution. Causality: DMSO fully disrupts the crystal lattice, isolating the compound into single solvated molecules.

-

Serial Dilution: Spike aliquots of the DMSO stock into a 96-well plate containing aqueous buffer, maintaining a final DMSO concentration of

2% v/v. -

Incubation: Incubate the plate for 2 hours at room temperature to allow for potential nucleation.

-

Detection: Measure light scattering using a nephelometer. Causality: The specific concentration at which light scattering sharply increases indicates the kinetic solubility limit—the exact threshold where solvent-induced supersaturation collapses into aggregate formation.

Fig 2. Parallel workflows for determining thermodynamic and kinetic solubility profiles.

Formulation Strategies for Aqueous Enhancement

Given the inherent hydrophobicity of the 6-methylcinnoline core, formulation strategies must actively disrupt the thermodynamic barriers to aqueous solvation :

-

pH Modification: Exploiting the pKa of the N-H/S-H system. Elevating the pH above the pKa will deprotonate the molecule, generating an anion that interacts favorably with water via ion-dipole interactions.

-

Co-Solvency: Utilizing water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) to lower the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic cinnoline core.

-

Cyclodextrin Complexation: Encapsulating the hydrophobic 6-methylcinnoline moiety within the lipophilic cavity of Hydroxypropyl-

-cyclodextrin (HP-

References

-

Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: National Institutes of Health (PMC) URL:[Link]

-

Title: On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine Source: Holzer Group / Heterocycles URL:[Link]

-

Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW Source: Zenodo URL: [Link]

-

Title: PubChem Compound Summary for Cinnoline Derivatives Source: National Center for Biotechnology Information URL: [Link]

Ionization Dynamics and pKa Determination of 4-Mercaptocinnoline Derivatives: A Technical Guide

Introduction

4-Mercaptocinnoline and its derivatives represent a critical class of heterocyclic compounds with profound implications in medicinal chemistry. Historically evaluated for antileukemic screening alongside 6-mercaptopurine analogs[1], the cinnoline scaffold has more recently gained traction in the development of human neutrophil elastase (HNE) inhibitors[2]. Understanding the physicochemical properties of these derivatives—specifically their acid dissociation constants (pKa) and tautomeric equilibria—is paramount for rational drug design. The pKa dictates the ionization state at physiological pH, directly governing solubility, membrane permeability, and active-site binding affinity.

This whitepaper provides an in-depth analysis of the structural dynamics, theoretical ionization frameworks, and self-validating experimental protocols required to accurately determine the pKa values of 4-mercaptocinnoline derivatives.

Structural Dynamics and Thiol-Thione Tautomerism

A defining physicochemical feature of 4-mercaptocinnolines is their prototropic ring-chain tautomerism. While traditionally named as "thiols", extensive spectroscopic investigations—including

The preference for the thione tautomer over the thiol tautomer is driven by the thermodynamic stability of the vinylogous thioamide system. Foundational studies on the ionization constants of mercapto-derivatives of diazines and benzodiazines reveal that tautomers with a hydrogen atom localized on the ring nitrogen are heavily favored at the expense of those with hydrogen on the exocyclic sulfur[4].

Diagram 1: Thiol-thione tautomeric equilibrium and biphasic ionization pathways of 4-mercaptocinnoline.

Theoretical Framework of Ionization

The ionization of 4-mercaptocinnoline derivatives is a two-step biphasic process defined by two distinct macroscopic constants:

-

pKa1 (Protonation) : At highly acidic pH, the molecule exists as a cation, protonated at the available ring nitrogen (N1 or N2). The strongly electron-withdrawing nature of the thione group significantly depresses the basicity of the cinnoline ring compared to the unsubstituted parent cinnoline, which has a pKa of 2.29[5]. Consequently, pKa1 values for 4-mercaptocinnolines typically fall between 0.5 and 1.5.

-

pKa2 (Deprotonation) : In the mildly basic range, the N-H proton of the dominant thione form (or the S-H proton of the transient thiol form) is abstracted to yield a resonance-stabilized thiolate anion[4]. This acidic pKa usually resides in the 7.5–8.8 range, making it highly relevant to physiological conditions (pH 7.4).

Substituent Effects

The introduction of substituents onto the benzenoid ring predictably modulates these pKa values via inductive and mesomeric effects. For example, the addition of electron-donating groups, as seen in 6,7-dimethoxy-4-mercaptocinnoline[1], increases electron density across the fused bicyclic system. This stabilizes the protonated cation (raising pKa1) and destabilizes the resulting anion (raising pKa2).

Quantitative Data Summary

The following table synthesizes the expected ionization and tautomeric data for key derivatives, extrapolated from foundational benzodiazine datasets[4] and NMR structural confirmations[3].

| Compound | Sub-structural Feature | pKa1 (Protonation) | pKa2 (Deprotonation) | Dominant Neutral Tautomer |

| Cinnoline (Reference) | Unsubstituted core | 2.29 | N/A | N/A |

| 4-Mercaptocinnoline | C4-Thiol/Thione | ~0.5 - 1.0 | 7.8 - 8.2 | Thione |

| 6,7-Dimethoxy-4-mercaptocinnoline | Electron-donating (C6, C7) | ~1.2 - 1.5 | 8.4 - 8.8 | Thione |

| 1-Methylcinnoline-4-thione | Fixed Thione (N-methyl) | ~0.5 | N/A | Thione (Fixed) |

| 4-(Methylthio)cinnoline | Fixed Thioether (S-methyl) | ~3.0 | N/A | Thioether (Fixed) |

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of neutral 4-mercaptocinnolines and the extreme pH values required to capture the fully protonated species, standard titration methods must be rigorously controlled. Below are two self-validating methodologies designed to ensure high-fidelity data acquisition.

Protocol A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method leverages the distinct chromophoric differences between the cation, neutral thione, and anion species.

Diagram 2: Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Methodology:

-

Stock Solution Preparation : Dissolve the synthesized 4-mercaptocinnoline derivative[1] in spectroscopic-grade DMSO to create a 1.0 mM stock solution.

-

Causality: DMSO ensures complete dissolution of the neutral thione form, preventing micro-precipitation that would cause baseline scattering in the UV spectra.

-

-

Buffer Series Formulation : Prepare a series of aqueous buffers ranging from pH 0.5 to 11.0.

-

Critical Control: Maintain a constant ionic strength (

M) using KCl. Causality: Fluctuating ionic strength alters the activity coefficients of the ions, leading to shifting pKa values. Constant ionic strength ensures the calculated concentration pKa (

-

-

Spectral Acquisition : Dilute the stock solution into the buffer series to a final concentration of ~20 µM (final DMSO concentration

2% v/v). Record the UV-Vis spectra from 200 nm to 450 nm at 25.0 ± 0.1 °C.-

Self-Validation (Reverse Titration): Select a sample at pH 11.0 and rapidly adjust the pH back to 2.0 using concentrated HCl. Re-acquire the spectrum. Causality: If the reverse spectrum perfectly overlays the original pH 2.0 spectrum, the ionization is fully reversible, confirming no alkaline hydrolysis or irreversible degradation occurred.

-

-

Isosbestic Point Verification : Overlay the spectra and identify sharp isosbestic points.

-

Causality: The presence of tight isosbestic points mathematically proves a clean two-state equilibrium (e.g., Neutral

Anion). A drifting isosbestic point indicates a third species (like a degradant or aggregate) is present, invalidating the data.

-

-

Non-Linear Regression : Plot the absorbance at the wavelength of maximum variance (

) against pH and fit the sigmoidal curve using the Henderson-Hasselbalch derived non-linear regression equation to extract pKa1 and pKa2.

Protocol B: Potentiometric Titration (For Soluble Derivatives)

For derivatives with sufficient aqueous solubility, potentiometry offers a direct measurement of proton transfer.

Step-by-Step Methodology:

-

Calibration : Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

-

Causality: Validating that the slope of the electrode response is >98% Nernstian prevents systematic errors in pH measurement.

-

-

Sample Preparation : Dissolve 0.1 mmol of the derivative in 50 mL of a 0.15 M KCl aqueous solution. If solubility is marginal, use a methanol-water co-solvent system (e.g., 50% v/v) and apply the Yasuda-Shedlovsky extrapolation to calculate the purely aqueous pKa.

-

Titration : Titrate with standardized 0.1 M KOH under a continuous nitrogen atmosphere.

-

Causality: Nitrogen purging prevents the dissolution of atmospheric CO

, which would form carbonic acid and artificially lower the basic pH readings, skewing the pKa2 calculation.

-

-

Data Analysis : Plot the first derivative of the titration curve (

) to identify the half-equivalence points, which correspond directly to the pKa values.

Implications in Drug Design

The exact pKa of the mercaptocinnoline core directly dictates its pharmacokinetics and pharmacodynamics. For instance, cinnoline derivatives evaluated as reversible competitive inhibitors of human neutrophil elastase (HNE) rely on precise hydrogen-bonding networks within the Ser195 active site[2].

If the pKa2 of a derivative is too low (e.g., < 6.5), the compound will exist entirely as the thiolate anion at physiological pH (7.4). This anionic state can severely hinder passive membrane permeability and alter the binding mode from a neutral hydrogen-bond donor to an anionic acceptor. Conversely, tuning the pKa via strategic substitution—such as the electron-donating methoxy groups in 6,7-dimethoxy-4-mercaptocinnoline[1]—can optimize the neutral-to-anion ratio, perfectly balancing aqueous solubility with target affinity.

References

1.[1] The Journal of Organic Chemistry 1960 Volume 25 No.4 Source: dss.go.th URL:

2.[4] Ionization constants of heterocyclic substances. Part V. Mercapto-derivatives of diazines and benzodiazines Source: researchgate.net URL:

3.[3] On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine Source: holzer-group.at URL:

4.[5] Product Class 9: Cinnolines Source: thieme-connect.de URL:

5.[2] Cinnoline derivatives as human neutrophil elastase inhibitors Source: researchgate.net URL:

Sources

Technical Guide: Tautomerism of 6-Methylcinnoline-4-thiol vs. Thione Form

Executive Summary

In the landscape of heterocyclic chemistry and drug design, the structural assignment of 4-substituted cinnolines is frequently oversimplified. While often cataloged as 6-methylcinnoline-4-thiol , empirical evidence and thermodynamic data confirm that this compound exists predominantly as 6-methylcinnoline-4(1H)-thione in the solid state and in polar aprotic solvents (DMSO, DMF).

This distinction is not merely semantic; it fundamentally alters the pharmacophore. The thione form acts as a hydrogen bond donor (N-H) and a soft acceptor (C=S), whereas the thiol form would present a different electronic surface. This guide provides a rigorous technical analysis of this tautomerism, offering validated synthesis protocols, characterization logic, and pharmacological implications for researchers.

Molecular Architecture & Thermodynamics

The Tautomeric Equilibrium

The core phenomenon is a prototropic tautomerism between the thiol (mercapto) form and the thione form. For 6-methylcinnoline-4-thiol, the equilibrium is heavily biased toward the thione.

-

Thiol Form (Aromatic): Characterized by an -SH group at position 4 and a fully aromatic pyridazine ring.

-

Thione Form (Quinonoid): Characterized by a C=S double bond at position 4 and a protonated nitrogen at position 1 (NH). This disrupts the aromaticity of the pyridazine ring but is stabilized by the strength of the N-H bond and intermolecular hydrogen bonding.

Electronic Influence of the 6-Methyl Group: The methyl group at position 6 is a weak electron-donating group (EDG) via hyperconjugation. It increases the electron density of the benzene ring, which is conjugated with the heterocyclic ring. This slight increase in basicity at N-1 further stabilizes the protonated nitrogen of the thione form, reinforcing the preference for the thione tautomer over the thiol.

Thermodynamic Drivers

-

Bond Energy: The formation of the N-H bond is energetically favorable compared to the S-H bond.

-

Solvation: Polar solvents (DMSO, Methanol) stabilize the more polar thione form (zwitterionic character resonance hybrids) via dipole-dipole interactions.

-

Lattice Energy: In the solid state, thiones form strong intermolecular N-H···S hydrogen bonded dimers or polymers, significantly lowering the lattice energy.

Figure 1: Tautomeric equilibrium pathways favoring the thione form in condensed phases.

Structural Characterization: The Evidence

Distinguishing the two forms requires specific spectroscopic markers. Reliance on low-resolution mass spectrometry (which cannot distinguish tautomers) is a common pitfall.

NMR Spectroscopy (The Gold Standard)

In DMSO-d6, the presence of a proton on the ring nitrogen is the definitive proof of the thione form.

| Nucleus | Thione Form (Observed) | Thiol Form (Theoretical/Rare) | Notes |

| ¹H NMR (NH) | δ 13.5 - 14.5 ppm | Absent | Broad singlet, exchangeable with D₂O. |

| ¹H NMR (SH) | Absent | δ 3.5 - 5.0 ppm | Would appear as a sharper singlet. |

| ¹³C NMR (C-4) | δ 170 - 180 ppm | δ 150 - 160 ppm | C=S carbon is significantly deshielded compared to C-S(Ar). |

| ¹⁵N NMR | N-1 (protonated) shows large coupling | N-1 (unprotonated) | Requires ¹H-¹⁵N HMBC/HSQC. |

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure.

-

C4-S Bond Length: Expect 1.67–1.70 Å (characteristic of C=S double bond character). A pure C-S single bond would be ~1.75–1.78 Å.

-

C-N Bond Lengths: The N1-C8a and N2-C3 bonds will show asymmetry consistent with the loss of full aromaticity in the heterocyclic ring.

Experimental Protocols

Synthesis of 6-Methylcinnoline-4(1H)-thione

Objective: Synthesis of the target thione from 6-methylcinnolin-4-ol using Lawesson’s Reagent. This method avoids the harsh conditions of P₄S₁₀.

Reagents:

-

6-Methylcinnolin-4(1H)-one (Precursor)

-

Lawesson’s Reagent (LR)

-

Anhydrous Toluene (Solvent)

Protocol:

-

Setup: Charge a dry 100 mL round-bottom flask with 6-methylcinnolin-4(1H)-one (1.0 eq, 5 mmol) and anhydrous toluene (30 mL).

-

Addition: Add Lawesson’s Reagent (0.6 eq, 3 mmol). Note: LR is bifunctional; 0.5-0.6 eq is usually sufficient.

-

Reflux: Equip with a reflux condenser and drying tube (CaCl₂). Heat to reflux (110°C) with magnetic stirring.

-

Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (more polar) will disappear, and a less polar yellow/orange spot (thione) will appear. Reaction time: 2–4 hours.[1]

-

Workup: Cool to room temperature. The thione often crystallizes directly from toluene upon cooling.

-

If solid forms: Filter the yellow precipitate, wash with cold toluene, then hexanes.

-

If no solid: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/water or Benzene.

-

-

Purification: Recrystallization is preferred over column chromatography to avoid oxidation to the disulfide on silica gel.

Yield: Typically 75–85%. Appearance: Yellow crystalline solid.

Figure 2: Synthetic workflow for the thionation of 6-methylcinnolin-4-one.

Handling & Stability (Self-Validating System)

Thiones are prone to oxidation to disulfides (dicinnolinyl disulfides).

-

Validation Step: Before biological testing, run a TLC. If a spot appears at the solvent front (non-polar), it indicates disulfide formation.

-

Restoration: Disulfides can be reduced back to the thione/thiol using Triphenylphosphine (PPh₃) in wet methanol or Dithiothreitol (DTT).

Pharmacological Implications[2][3][4][5]

The tautomeric state dictates the ligand-protein interaction profile.

-

Hydrogen Bonding:

-

Thione Form: The N-H is a strong H-bond donor. The Sulfur is a weak H-bond acceptor.

-

Thiol Form: The S-H is a weak donor. The N at position 1 is a strong acceptor.

-

Implication: Docking studies must utilize the thione tautomer. Using the thiol form will result in incorrect pose prediction and calculated binding energies.

-

-

Metal Coordination:

-

The thione sulfur is a "soft" donor, showing high affinity for soft metals (Ag⁺, Hg²⁺, Cu⁺). This is relevant for metalloenzyme inhibition studies.[1]

-

-

Solubility & Permeability:

-

The thione form is more polar and has a higher melting point due to intermolecular H-bonding. This often results in lower solubility in non-polar lipids compared to the theoretical thiol form, affecting membrane permeability (LogP).

-

References

-

Holzer, W., Eller, G. A., & Schönberger, S. (2007).[2] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Monatshefte für Chemie / Chemical Monthly, 139(1), 67–75. Link

-

El-Dusouqui, O. M., et al. (2021).[2][3] Crystal structure, MEP/DFT/XRD, thione⇔thiol tautomerism of heterocyclic derivatives. Journal of Molecular Structure, 1245, 131040. Link

-

Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry. VI. The Synthesis of Some 4-Mercaptocinnolines. The Journal of Organic Chemistry, 26(3), 954–956. Link

-

BenchChem. (2025). Technical Guide to Quinoline and Cinnoline Thiols. Link

-

Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some 4-Substituted Cinnolines. Croatica Chemica Acta, 36, 81. Link

Sources

Cinnoline-Based Heterocyclic Building Blocks: A Strategic Paradigm in Modern Drug Discovery

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, biologically active heterocyclic scaffolds. Among these, the cinnoline nucleus (1,2-benzodiazine) has emerged as a privileged pharmacophore. Isosteric to quinoline and isoquinoline, the adjacent nitrogen atoms in the cinnoline ring system impart unique hydrogen-bonding capabilities, distinct electronic distribution, and favorable pharmacokinetic profiles. This technical guide explores the mechanistic pathways, advanced synthetic methodologies, and self-validating experimental protocols required to leverage cinnoline derivatives in modern medicinal chemistry.

The Cinnoline Pharmacophore: Structural Rationale

Cinnoline is a six-membered bicyclic aromatic heterocycle containing two adjacent nitrogen atoms[1]. Historically underutilized compared to its quinoline counterparts, the cinnoline scaffold is now recognized for its ability to interact with a diverse array of molecular targets, including phosphodiesterases (PDEs), topoisomerases, and transient receptor potential cation channels (e.g., TRPM5)[1].

The presence of the N1-N2 heteroatoms creates a strong dipole moment and provides critical hydrogen-bond acceptors that enhance binding affinity within deep hydrophobic protein pockets. Furthermore, functionalization at the C4, C6, and C7 positions allows medicinal chemists to finely tune the molecule's lipophilicity and metabolic stability.

Mechanistic Pathways & Biological Targets

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, ranging from antibacterial (e.g., the approved drug Cinoxacin) to potent anticancer and neuro-modulatory effects[1][2].

One of the most promising applications of the cinnoline core is the inhibition of Phosphodiesterase 10A (PDE10A) , an enzyme highly expressed in mammalian striatal tissue. Inhibition of PDE10A prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby activating the Protein Kinase A/G (PKA/PKG) pathways. This cascade is a major therapeutic target for neurological disorders such as schizophrenia.

Intracellular signaling pathway modulated by PDE10A-targeted cinnoline derivatives.

Quantitative Data on Cinnoline Derivatives

To facilitate compound selection, the following table summarizes the biological activities and targets of key cinnoline classes:

| Compound Class / Example | Primary Target | Biological Activity / IC50 | Key Structural Feature | Clinical / Research Status |

| Cinoxacin | DNA Gyrase | MIC: 4-16 µg/mL (E. coli) | 1-ethyl-1,4-dihydro-4-oxo | Approved (Urinary Tract Infections) |

| 6,7-Dimethoxy-4-aryl cinnolines | PDE10A | IC50: < 10 nM | C4-pyridine, C6/C7-methoxy | Preclinical (Schizophrenia/CNS) |

| Cinnoline-pyrazoline hybrids | Cyclooxygenase-2 (COX-2) | Significant anti-inflammatory | Pyrazoline ring at C3 | Lead Optimization |

| 3-Cinnoline carboxamides | ATM Kinase | IC50: < 5 nM | Carboxamide at C3 | Preclinical (Oncology) |

| Cinnofuradione | Unknown (Analgesic) | High efficacy in pain models | Fused furanone-cinnoline | Approved (Medical practice) |

Advanced Synthetic Workflows: Continuous Flow & Derivatization

Historically, cinnolines were synthesized via the Richter method, which involves the diazotization of ortho-aminophenylpropionic acid followed by cyclization[3]. However, modern drug discovery demands highly scalable, safe, and efficient methodologies.

Recent advancements have introduced continuous-flow synthesis for generating bioderived cinnolines from precursors like phenylhydrazine and glucose[4].

Causality for Flow Chemistry: The generation of highly reactive diazonium intermediates poses severe exothermic risks in batch reactors. Continuous-flow microreactors provide superior surface-area-to-volume ratios, enabling instantaneous heat dissipation. Furthermore, coupling the cyclization step directly to a continuous-flow hydrogenation cartridge allows for the rapid, selective reduction of cinnolines into 1,4-dihydrocinnoline derivatives with residence times of less than one minute[4].

Continuous-flow synthesis workflow for bioderived 1,4-dihydrocinnoline derivatives.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, I mandate that all experimental workflows operate as self-validating systems . This ensures that false positives (e.g., assay interference) and synthetic failures are caught in real-time.

Protocol A: Self-Validating Continuous-Flow Synthesis of 1,4-Dihydrocinnolines

Objective: Synthesize functionalized 1,4-dihydrocinnoline building blocks with inline purity validation. Causality: Using inline UV-Vis spectroscopy ensures that the steady-state conversion is maintained before the product enters the hydrogenation cartridge, preventing catalyst poisoning by unreacted precursors.

-

Precursor Preparation: Dissolve phenylhydrazine (1.0 equiv) and the corresponding carbohydrate derivative (1.1 equiv) in a degassed solvent mixture of EtOH/H2O (8:2). Add an internal standard (e.g., biphenyl, 0.1 equiv) for downstream LC-MS quantification.

-

Reactor Initialization: Prime the microfluidic flow reactor (PFA tubing, 1.0 mm ID) with pure solvent. Set the heated cyclization zone to 120°C.

-

Pumping & Cyclization: Inject the precursor stream via high-pressure syringe pumps at a flow rate of 0.5 mL/min, achieving a residence time of exactly 55 seconds.

-

Inline Validation (Self-Correction): Route the output through an inline UV-Vis flow cell. The system must detect the characteristic cinnoline absorbance peak at ~330 nm. If the peak shifts or broadens, the system automatically diverts the flow to waste, indicating incomplete cyclization.

-

Continuous Hydrogenation: Pass the validated cinnoline stream directly into a packed-bed cartridge containing 5% Pd/C. Introduce H2 gas via a mass flow controller at 5 bar.

-

Collection & Offline Validation: Collect the 1,4-dihydrocinnoline product. Analyze via LC-MS; the ratio of product to the biphenyl internal standard validates the absolute yield.

Protocol B: High-Throughput TR-FRET Assay for PDE10A Inhibition

Objective: Screen cinnoline derivatives for PDE10A selectivity over PDE3. Causality: Highly conjugated cinnolines often exhibit auto-fluorescence, which skews standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed measurement window and a ratiometric readout (Emission 665 nm / 615 nm), completely eliminating background auto-fluorescence and self-validating the optical integrity of the read.

-

Reagent Preparation: Prepare 10 µL assay volumes in a 384-well low-volume plate containing recombinant human PDE10A (0.5 ng/well) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

Compound Addition: Dispense 100 nL of the cinnoline derivative (in DMSO) using acoustic liquid handling to prevent tip-based carryover. Include Papaverine as a positive control.

-

Substrate Incubation: Add fluorescently labeled cAMP substrate. Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 10 µL of the TR-FRET stop buffer containing the europium-labeled anti-cAMP antibody and the ULight-conjugated secondary probe.

-

System Validation: Calculate the Z'-factor for the plate using positive (Papaverine) and negative (DMSO) controls. The data is only accepted if Z' > 0.65.

-

Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 50 µs delay. Calculate IC50 values using a 4-parameter logistic fit.

Structure-Activity Relationships (SAR) & Optimization

The optimization of cinnoline derivatives requires a strict adherence to SAR logic. For instance, in the development of PDE10A inhibitors, early 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines exhibited off-target PDE3 activity[1].

By mapping the spatial constraints of the receptor, chemists discovered that specific substitutions at the C4 position drive selectivity, while the C6/C7 methoxy groups enhance metabolic stability and fit snugly into the enzyme's hydrophobic pocket[1]. The N1-N2 heteroatoms remain untouched, as they serve as non-negotiable hydrogen-bond acceptors.

Logical structure-activity relationship (SAR) mapping of the cinnoline pharmacophore.

Conclusion

The cinnoline scaffold represents a molecular heart in medicinal chemistry. By transitioning from classical batch synthesis to continuous-flow paradigms, and by enforcing self-validating screening protocols, drug development professionals can rapidly unlock the therapeutic potential of these nitrogen-rich heterocycles. Future perspectives indicate that cinnoline-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors will be the next frontier in leveraging this privileged structure.

References

-

- Molecules (MDPI)[1]

-

- Mini-Reviews in Medicinal Chemistry (PubMed/Bentham Science)[2] 3. - Synlett (Georg Thieme Verlag)[4] 4. - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)[5] 5. - Innovative Journal of Medical and Health Science[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innovativejournal.in [innovativejournal.in]

- 4. Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion into 1,4-Dihydrocinnoline Derivatives [researchrepository.ucd.ie]

- 5. ijbpas.com [ijbpas.com]

Methodological & Application

Synthesis of 6-Methylcinnoline-4-thiol: A Detailed Application Note and Protocol for Researchers

Introduction: The Significance of Cinnoline Scaffolds in Medicinal Chemistry

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The cinnoline nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of a thiol group at the 4-position of the 6-methylcinnoline core creates a versatile synthetic handle for further molecular elaboration, opening avenues for the development of novel therapeutic agents through structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the synthesis of 6-methylcinnoline-4-thiol from 6-methyl-4-hydroxycinnoline, a critical transformation for researchers and professionals engaged in drug discovery and development.

Chemical Transformation: The Thionation of 6-Methyl-4-hydroxycinnoline

The conversion of the hydroxyl group in 6-methyl-4-hydroxycinnoline to a thiol group is effectively a thionation reaction. 4-Hydroxycinnoline exists in tautomeric equilibrium with its keto form, 6-methylcinnolin-4(1H)-one. This lactam-like structure is amenable to thionation using specialized reagents. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful and widely used thionating agent for the conversion of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogs.[5][6]

The reaction mechanism of Lawesson's reagent involves the dissociation of the reagent upon heating into a reactive dithiophosphine ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group of the 6-methylcinnolin-4(1H)-one tautomer to form a transient four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, yields the desired thiocarbonyl compound, 6-methylcinnoline-4-thiol, and a phosphorus-containing byproduct.[2][6]

Reaction Pathway Diagram

Caption: Thionation of 6-methyl-4-hydroxycinnoline.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 6-methyl-4-hydroxycinnoline, and its subsequent conversion to 6-methylcinnoline-4-thiol.

Part 1: Synthesis of 6-Methyl-4-hydroxycinnoline

The synthesis of the 4-hydroxycinnoline scaffold can be achieved through several established methods, including the Richter synthesis, which involves the cyclization of an ortho-alkynyl-substituted diazonium salt.[7][8] An alternative and often more practical approach is the cyclization of arylhydrazones derived from appropriately substituted anilines.[6] The following protocol is a generalized procedure based on the Borsche-Herbert modification of the Widman-Stoermer synthesis.[5]

Protocol 1: Synthesis of 6-Methyl-4-hydroxycinnoline

| Parameter | Value | Notes |

| Starting Material | 2-Amino-5-methylacetophenone | Commercially available or synthesized from 4-methylacetophenone. |

| Reagents | Sodium nitrite, Hydrochloric acid, Ethyl acetoacetate, Sodium hydroxide | Standard laboratory reagents. |

| Solvents | Water, Ethanol | ACS grade or higher. |

| Temperature | 0-5 °C (diazotization), Reflux (cyclization) | Temperature control is critical for the diazotization step. |

| Reaction Time | 1-2 hours (diazotization), 4-6 hours (cyclization) | Monitor by TLC. |

| Expected Yield | 60-70% | Yield may vary based on the purity of starting materials. |

Step-by-Step Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-methylacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Coupling and Cyclization:

-

In a separate flask, prepare a solution of ethyl acetoacetate (1.2 equivalents) and sodium hydroxide in a mixture of ethanol and water, cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or acetic acid to afford pure 6-methyl-4-hydroxycinnoline.

-

Part 2: Synthesis of 6-Methylcinnoline-4-thiol

This protocol details the thionation of 6-methyl-4-hydroxycinnoline using Lawesson's reagent.

Protocol 2: Thionation of 6-Methyl-4-hydroxycinnoline

| Parameter | Value | Notes |

| Starting Material | 6-Methyl-4-hydroxycinnoline | Synthesized as per Protocol 1. |

| Reagent | Lawesson's Reagent | 0.5 - 0.6 equivalents. |

| Solvent | Anhydrous Toluene or Dioxane | Ensure the solvent is dry to prevent reagent decomposition. |

| Temperature | Reflux (approx. 110 °C for Toluene) | Reaction temperature is crucial for driving the reaction. |

| Reaction Time | 2-4 hours | Monitor progress by Thin Layer Chromatography (TLC). |

| Expected Yield | 70-85% | Yield can be optimized by careful control of reaction conditions. |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 6-methyl-4-hydroxycinnoline (1.0 equivalent).

-

Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.55 equivalents).

-

-

Reaction:

-

Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 6-methylcinnoline-4-thiol as a solid.

-

Experimental Workflow Diagram

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. innovativejournal.in [innovativejournal.in]

- 6. researchgate.net [researchgate.net]

- 7. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 8. 6-Methylcinnoline-4-carboxylic acid | Benchchem [benchchem.com]

Thionation of cinnolin-4-ones using Lawesson’s reagent

Application Note: Selective Thionation of Cinnolin-4-ones using Lawesson’s Reagent

Abstract & Scope

This technical guide details the protocol for converting cinnolin-4-ones (1H-cinnolin-4-ones) to 4-thiocinnolines using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent, LR).[1] 4-Thiocinnolines are critical bioisosteres in medicinal chemistry, often serving as precursors for 4-amino-cinnolines (via nucleophilic displacement) or as scaffolds for fused heterocyclic systems with anticancer activity.[1]

Unlike phosphorus pentasulfide (

Reaction Mechanism

The transformation follows a mechanism analogous to the Wittig reaction.[1][2][3][4][5][6] It is not a direct nucleophilic attack by the bulk reagent.[1][2][3] Instead, the dimeric Lawesson’s reagent dissociates into two reactive dithiophosphine ylide monomers.[1]

Key Mechanistic Steps:

-

Dissociation: Thermal equilibrium shifts the LR dimer to the monomeric ylide (

).[1] -

Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the C=O bond of the cinnolin-4-one, forming a four-membered thiaoxaphosphetane ring.[1]

-

Cycloreversion: The driving force—formation of a strong Phosphorus-Oxygen (

) bond—triggers the collapse of the ring, releasing the thiocarbonyl product (

Figure 1: Mechanistic pathway of amide-to-thioamide conversion via thiaoxaphosphetane intermediate.[1]

Experimental Protocol

Critical Parameters & Optimization

Success depends on strict moisture control and stoichiometry.[1]

| Parameter | Recommendation | Rationale |

| Stoichiometry | 0.6 equiv. LR per 1.0 equiv.[1] Substrate | LR provides 2 sulfur atoms.[1] 0.5 eq is theoretical, but 0.6 eq accounts for minor hydrolysis.[1] |

| Solvent | Anhydrous Toluene (Primary) or Xylene | Non-polar aromatics solubilize LR at reflux.[1] Toluene ( |

| Atmosphere | Nitrogen ( | LR hydrolyzes rapidly to release toxic |

| Temperature | Reflux ( | High energy barrier for the dissociation of the LR dimer requires heat.[1] |

Materials

-

Substrate: 6-substituted-cinnolin-4-one (dried in vacuo).

-

Reagent: Lawesson’s Reagent (97%+, commercial grade).[1] Note: If the reagent smells strongly of rotten eggs before opening, it has degraded.

-

Solvent: Toluene (anhydrous, over molecular sieves).[1]

-

Quench: 10% Sodium Hypochlorite (Bleach) solution.[1]

Step-by-Step Procedure

Step 1: Setup

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.[1] Flush with

Step 2: Reaction

-

Charge the RBF with Cinnolin-4-one (1.0 mmol, 1.0 eq).[1]

-

Add Anhydrous Toluene (10 mL, 0.1 M concentration).

-

Add Lawesson’s Reagent (0.6 mmol, 0.6 eq).[1]

-

Heat the heterogeneous mixture to reflux (

C). The mixture typically becomes homogeneous and turns a clear orange/red solution upon reaching temperature.[1] -

Monitor by TLC (System: 5% MeOH in DCM). The product usually has a higher

(less polar) than the starting lactam.-

Reaction Time: Typically 2–4 hours.[1]

-

Step 3: Work-up (The "Dry Load" Method) Direct liquid extraction is discouraged due to the formation of sticky organophosphorus byproducts.

-

Cool the reaction mixture to room temperature.

-

Critical Step: Add silica gel (approx.[1] 5x weight of crude) directly to the reaction flask.

-

Concentrate the mixture in vacuo (Rotavap) until a free-flowing powder remains.

-

Load this powder onto a pre-packed silica flash column.

Step 4: Purification

Elute with a gradient of Hexanes/Ethyl Acetate (starting 90:10

-

Observation: The phosphorus byproducts are very polar and will remain at the baseline.[1] The 4-thiocinnoline usually elutes as a bright yellow/orange band.[1]

Step 5: Safety Quench

Rinse all glassware with 10% bleach solution to oxidize residual traces of LR and

Workflow Visualization

Figure 2: Operational workflow for the thionation of cinnolin-4-ones.

Data Analysis & Validation (QC)

The conversion of the carbonyl to a thiocarbonyl induces distinct spectroscopic shifts.

Table 1: Diagnostic NMR Shifts (DMSO-

| Nucleus | Cinnolin-4-one ( | 4-Thiocinnoline ( | Explanation |

| ~165 - 172 ppm | 185 - 195 ppm | Deshielding due to the lower electronegativity and higher anisotropy of Sulfur vs Oxygen. | |

| ~7.8 - 8.0 ppm | 8.2 - 8.5 ppm | Downfield shift of the adjacent proton due to the ring current change.[1] | |

| Physical State | White/Off-white solid | Yellow/Orange solid |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Rxn | Old/Hydrolyzed Reagent | Check LR quality. If it is white/pale, it is good.[1] If it is sticky/greenish, recrystallize from boiling toluene.[1] |

| Sticky Residue in Workup | Phosphorous byproducts | Do not perform aqueous extraction.[1] Use the "Dry Load" silica method described in Step 3.[1] |

| Product Degradation | Hydrolysis of Thione | 4-thiocinnolines can hydrolyze back to ketones on acidic silica.[1] Add 1% Triethylamine to the eluent during chromatography.[1] |

| Strong Odor | Ensure scrubber is active.[1] Quench all waste with bleach immediately.[1] |

References

-

Seminal Methodology: Lawesson, S. O., et al. "Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent) with Ketones, Amides, and Lactams."[1][5] Bulletin des Sociétés Chimiques Belges, vol. 87, no. 3, 1978, pp. 223–228.[1]

-

Mechanism Review: Ozturk, Turan, et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, vol. 110, no.[1] 6, 2010, pp. 3419–3478.[1]

-

Cinnoline Chemistry: Ames, D. E., et al. "Cinnolines.[1] Part XXVI. Thionation of Cinnolin-4-ones." Journal of the Chemical Society C: Organic, 1971, pp. 3088–3095.[1]

-

General Protocol: Jesberger, Martin, et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses."[1] Synthesis, vol. 2003, no.[1][6] 13, 2003, pp. 1929–1958.[1][7] [8]

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. iris.unict.it [iris.unict.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

Protocol for S-alkylation of 6-Methylcinnoline-4-thiol

Title : Advanced Protocol for the Regioselective S-Alkylation of 6-Methylcinnoline-4-thiol

Executive Summary

6-Methylcinnoline-4-thiol is a highly versatile heterocyclic building block. Cinnoline derivatives are privileged pharmacophores, frequently utilized in the development of human neutrophil elastase (HNE) inhibitors and novel antimicrobial agents[1]. The functionalization of the C4 position via S-alkylation is a critical synthetic gateway to generate diverse thioether libraries for structure-activity relationship (SAR) studies. This application note provides a self-validating, highly regioselective protocol for the S-alkylation of 6-methylcinnoline-4-thiol.

Mechanistic Rationale: Tautomerism and Regioselectivity

A fundamental challenge in the alkylation of heterocyclic thiols is the potential for competing N-alkylation versus S-alkylation. Detailed NMR spectroscopic investigations reveal that in polar solvents (e.g., DMSO), cinnoline-4-thiols exist predominantly in the thione tautomeric form rather than the thiol form[2]. However, upon the introduction of a base, the equilibrium shifts entirely to the highly nucleophilic thiolate anion .

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile with a highly polarizable electron cloud, whereas the nitrogen atoms in the cinnoline ring are relatively "harder." Consequently, when reacted with "soft" electrophiles—such as alkyl iodides, benzyl bromides, or

Workflow for the regioselective S-alkylation of 6-methylcinnoline-4-thiol.

Experimental Protocol: S-Alkylation with Benzyl Bromide

Note on Trustworthiness: This protocol is designed as a self-validating system, featuring built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to subsequent steps.

Reagents and Materials

-

6-Methylcinnoline-4-thiol : 1.0 eq (1.0 mmol)

-

Benzyl bromide : 1.1 eq (1.1 mmol) – Electrophile

-

Potassium carbonate (

) : 1.5 eq (1.5 mmol), anhydrous, finely powdered – Base -

N,N-Dimethylformamide (DMF) : 5.0 mL, anhydrous – Solvent

-

Ethyl acetate (EtOAc) and Brine for extraction.

Step-by-Step Methodology

1. Preparation of the Thiolate Anion

-

Action : To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylcinnoline-4-thiol (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous

(1.5 mmol) in one portion. Stir the suspension at 0 °C for 15 minutes. -

Causality :

is selected over stronger bases like NaH because the thiol proton is sufficiently acidic (pKa ~6-8). A mild base prevents unwanted side reactions (e.g., ring opening or degradation). DMF is chosen as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the thiolate anion "bare" and maximizing its nucleophilicity[3]. The 0 °C temperature controls the exothermic deprotonation and prevents oxidative dimerization to the disulfide.

2. Electrophilic Addition

-

Action : Dropwise add benzyl bromide (1.1 mmol) via syringe over 5 minutes. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 hours.

-

Causality : Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the risk of di-alkylation or N-alkylation. The SN2 reaction proceeds rapidly at RT due to the high nucleophilicity of the sulfur atom.

3. Reaction Monitoring (Self-Validation Checkpoint)

-

Action : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

-

Validation : The starting thiol typically has a lower

value and stains strongly with iodine or UV (254 nm). The S-alkylated product will appear as a new, higher-running spot (less polar due to the loss of the ionizable -SH group). Complete disappearance of the starting material confirms reaction completion.

4. Quenching and Aqueous Workup

-

Action : Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

-

Causality : Quenching with water dissolves the inorganic salts (

and KBr). Multiple water washes of the organic layer are strictly required to remove residual DMF, which would otherwise co-elute and complicate purification.

5. Drying and Purification

-

Action : Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-20% EtOAc in Hexanes). -

Validation : Confirm the regiochemistry of the purified product via